Platyphyllenone
Platyphyllenone
Natural product derived from plant source.
(4E)-1, 7-Bis(4-hydroxyphenyl)hept-4-en-3-one belongs to the class of organic compounds known as linear diarylheptanoids. These are diarylheptanoids with an open heptane chain. The two aromatic rings are linked only by the heptane chain (4E)-1, 7-Bis(4-hydroxyphenyl)hept-4-en-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
(4E)-1, 7-Bis(4-hydroxyphenyl)hept-4-en-3-one belongs to the class of organic compounds known as linear diarylheptanoids. These are diarylheptanoids with an open heptane chain. The two aromatic rings are linked only by the heptane chain (4E)-1, 7-Bis(4-hydroxyphenyl)hept-4-en-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name:
Vulcanchem
CAS No.:
56973-65-0
VCID:
VC21177676
InChI:
InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h2,4-6,8-9,11-14,21-22H,1,3,7,10H2/b4-2+
SMILES:
C1=CC(=CC=C1CCC=CC(=O)CCC2=CC=C(C=C2)O)O
Molecular Formula:
C19H20O3
Molecular Weight:
296.4 g/mol
Platyphyllenone
CAS No.: 56973-65-0
Cat. No.: VC21177676
Molecular Formula: C19H20O3
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Natural product derived from plant source. (4E)-1, 7-Bis(4-hydroxyphenyl)hept-4-en-3-one belongs to the class of organic compounds known as linear diarylheptanoids. These are diarylheptanoids with an open heptane chain. The two aromatic rings are linked only by the heptane chain (4E)-1, 7-Bis(4-hydroxyphenyl)hept-4-en-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule. |
|---|---|
| CAS No. | 56973-65-0 |
| Molecular Formula | C19H20O3 |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | (E)-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one |
| Standard InChI | InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h2,4-6,8-9,11-14,21-22H,1,3,7,10H2/b4-2+ |
| Standard InChI Key | GIKJADRKBZHVCY-DUXPYHPUSA-N |
| Isomeric SMILES | C1=CC(=CC=C1CC/C=C/C(=O)CCC2=CC=C(C=C2)O)O |
| SMILES | C1=CC(=CC=C1CCC=CC(=O)CCC2=CC=C(C=C2)O)O |
| Canonical SMILES | C1=CC(=CC=C1CCC=CC(=O)CCC2=CC=C(C=C2)O)O |
| Appearance | Oil |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator